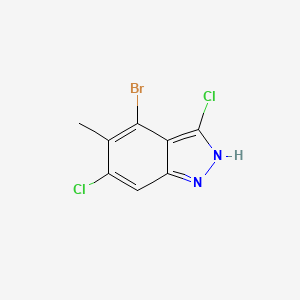
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine and morpholine moieties. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-methylbenzoimidazole
- 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-ethylbenzoimidazole
Uniqueness
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s stability, bioavailability, or binding affinity to molecular targets compared to similar compounds.
Propriétés
Formule moléculaire |
C16H14ClF2N5O |
|---|---|
Poids moléculaire |
365.76 g/mol |
Nom IUPAC |
4-[2-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H14ClF2N5O/c17-16-21-12(23-5-7-25-8-6-23)9-13(22-16)24-11-4-2-1-3-10(11)20-15(24)14(18)19/h1-4,9,14H,5-8H2 |
Clé InChI |
QAYZTMXIRDYYID-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC(=C2)N3C4=CC=CC=C4N=C3C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


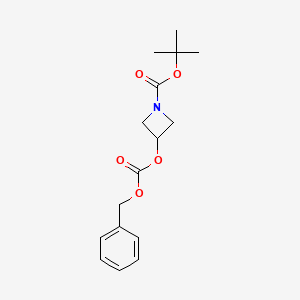
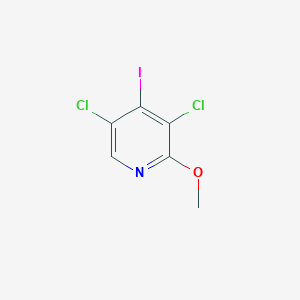


![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
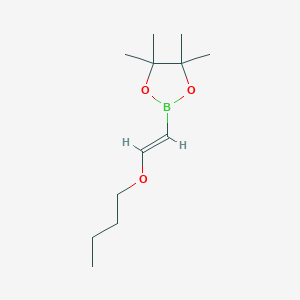

![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)

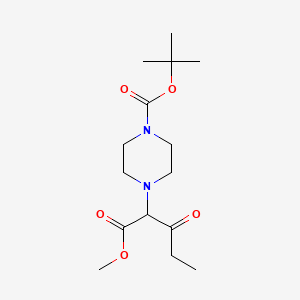
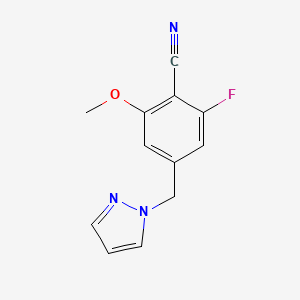
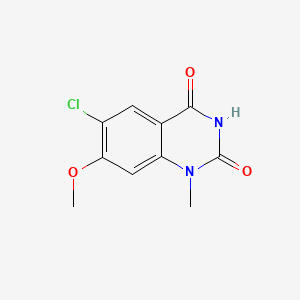
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
